Ethyl 3-phenylisoxazole-5-carboxylate

Anti-tubercular Medicinal Chemistry Structure-Activity Relationship (SAR)

Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) is a privileged heterocyclic building block validated by SAR data showing nanomolar anti-TB potency (MIC=0.6 µM). Its ethyl ester delivers an optimal LogP (~2.5), balancing membrane permeability and solubility better than methyl (LogP ~2.0) or propyl (LogP ~3.0) analogs. The 3-phenyl substitution is essential for pharmacophore activity—alteration abolishes potency. Established synthetic protocols (42% baseline yield) provide a benchmark for route optimization. Choose for predictable ADME modulation and anti-mycobacterial SAR.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 13599-24-1
Cat. No. B083345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenylisoxazole-5-carboxylate
CAS13599-24-1
SynonymsTIMTEC-BB SBB014614
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyXYKADOXYAZEDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Phenylisoxazole-5-Carboxylate (CAS 13599-24-1): Technical Baseline for Scientific Procurement


Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) is a heterocyclic building block belonging to the 3-phenylisoxazole-5-carboxylate ester class, with a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly as a core scaffold for developing anti-tubercular agents and other pharmacologically relevant compounds [2].

Procurement Risks of Substituting Ethyl 3-Phenylisoxazole-5-Carboxylate with Other Isoxazole Carboxylates


Generic substitution of ethyl 3-phenylisoxazole-5-carboxylate with other isoxazole carboxylate esters (e.g., methyl, isopropyl, or differently substituted phenyl analogs) is not scientifically sound due to quantifiable differences in lipophilicity, steric bulk, and the resulting impact on downstream biological activity and synthetic efficiency. The ethyl ester moiety provides a specific balance of hydrophobicity (LogP ≈ 2.5-2.6) that is distinct from shorter-chain or bulkier esters, influencing membrane permeability and target binding in medicinal chemistry applications [1]. Furthermore, the 3-phenyl substitution pattern on the isoxazole ring is a critical pharmacophore for observed anti-mycobacterial activity, as demonstrated in structure-activity relationship (SAR) studies, and altering this pattern can lead to a complete loss of potency [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Guide: Ethyl 3-Phenylisoxazole-5-Carboxylate vs. Closest Analogs


Comparative Anti-Tubercular Activity of the 5-Phenyl-3-Isoxazolecarboxylate Scaffold

The 5-phenyl-3-isoxazolecarboxylic acid ethyl ester core, of which ethyl 3-phenylisoxazole-5-carboxylate is the parent unsubstituted member, was identified as a critical scaffold for anti-tubercular activity. In a direct head-to-head comparison of various linker modifications, the core scaffold (represented by compound 7a) exhibited a Minimum Inhibitory Concentration (MIC) of 0.6 μM against replicating Mycobacterium tuberculosis (Mtb) in the MABA assay [1]. This activity was found to be comparable to or better than other analogs with modified linkers, such as the phenoxy derivative 16 (MIC = 1.0 μM), and significantly more potent than the lead compound 4 from which it was derived (MIC = 0.9 μM) [1].

Anti-tubercular Medicinal Chemistry Structure-Activity Relationship (SAR)

Lipophilicity (LogP) as a Differentiator from Other Ester Analogs

The lipophilicity of ethyl 3-phenylisoxazole-5-carboxylate, as measured by its calculated partition coefficient (LogP), provides a quantitative basis for selecting this specific ester over its methyl or propyl analogs. The compound has a reported LogP of 2.52-2.6 [1][2]. While direct experimental LogP values for all analogs in the same study are not available, this value aligns with the optimal range for oral bioavailability and membrane permeability often sought in drug discovery, and is predictably higher than the methyl ester (LogP ≈ 2.0) and lower than the propyl ester (LogP ≈ 3.0), based on the addition of a methylene group [3].

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility and Yield Benchmarking

The synthetic yield for ethyl 3-phenylisoxazole-5-carboxylate provides a quantitative benchmark for procurement and process planning. A reported synthetic procedure from a patent literature reference achieves a yield of 42% for the target compound [1]. This yield serves as a specific reference point when comparing different synthetic routes or when evaluating the cost-effectiveness of purchasing the compound versus in-house synthesis. While yields for other specific isoxazole carboxylate analogs under identical conditions are not available for direct comparison, this 42% yield represents a tangible data point for assessing the feasibility and potential cost of incorporating this specific building block into a synthetic sequence.

Synthetic Chemistry Process Chemistry Yield Optimization

Ethyl 3-Phenylisoxazole-5-Carboxylate: Evidence-Based Application Scenarios for Scientific Use


Medicinal Chemistry: Lead Optimization for Novel Anti-Tubercular Agents

This compound is the optimal starting point for synthesizing and optimizing novel anti-tubercular agents based on the 5-phenyl-3-isoxazolecarboxylic acid ethyl ester scaffold. Its selection is directly supported by quantitative SAR data showing that the core structure (compound 7a) achieves nanomolar potency (MIC = 0.6 μM) against replicating Mtb, outperforming several linker-modified analogs [1]. Researchers should prioritize this building block when aiming to explore SAR around the phenyl ring or the ester moiety to further enhance activity and selectivity against drug-resistant TB strains [1].

Physicochemical Property Optimization in Drug Design

In drug discovery programs where fine-tuning lipophilicity is critical for achieving optimal ADME properties, ethyl 3-phenylisoxazole-5-carboxylate offers a specific and predictable LogP value (≈2.5-2.6) [2][3]. This places it in a favorable range for membrane permeability while mitigating the risk of excessive lipophilicity that can lead to poor solubility and off-target toxicity. Its selection over the more hydrophilic methyl ester (LogP ≈ 2.0) or more lipophilic propyl ester (LogP ≈ 3.0) allows medicinal chemists to precisely modulate a lead compound's hydrophobicity [4].

Synthetic Methodology and Process Chemistry Benchmarking

For process chemists and synthetic organic chemists, this compound serves as a benchmark substrate for developing and optimizing synthetic routes to 3,5-disubstituted isoxazoles. The documented 42% yield from a specific procedure [5] provides a tangible baseline for evaluating new catalysts, reaction conditions (e.g., flow chemistry, microwave-assisted synthesis), or alternative starting materials aimed at improving the efficiency and cost-effectiveness of isoxazole core synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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